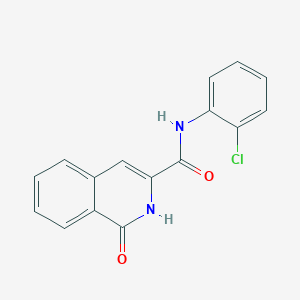
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as CCI-779, is a chemical compound that has garnered significant attention in scientific research. It belongs to the class of mTOR inhibitors, which are known to have anti-tumor properties.
作用機序
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide inhibits the mTOR pathway by binding to the intracellular protein FKBP12, which then binds to mTOR and inhibits its activity. This leads to the inhibition of downstream signaling pathways involved in cell growth and proliferation. This compound has also been found to induce autophagy, a process by which cells degrade and recycle their own components, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been found to have immunosuppressive effects, which may contribute to its anti-tumor properties. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its specificity for the mTOR pathway. This allows for precise targeting of this pathway and reduces the risk of off-target effects. However, this compound has also been found to have limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, this compound has a relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and pharmacokinetic properties. Another area of interest is the investigation of its potential use in combination with other anti-tumor agents, such as chemotherapy or immunotherapy. Finally, there is a need for further research on the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with isobutyl chloroformate in the presence of triethylamine. The resulting compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield this compound. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
科学的研究の応用
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its anti-tumor properties. It has been found to inhibit the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer treatment. This compound has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth.
特性
IUPAC Name |
N-(2-chlorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-3-4-8-13(12)18-16(21)14-9-10-5-1-2-6-11(10)15(20)19-14/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXGOVRQLMABNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

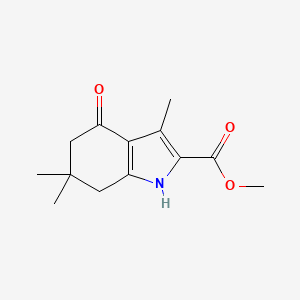
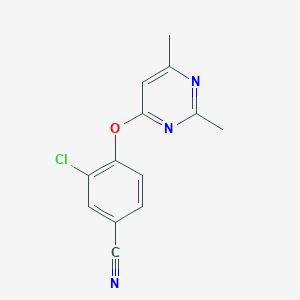


![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
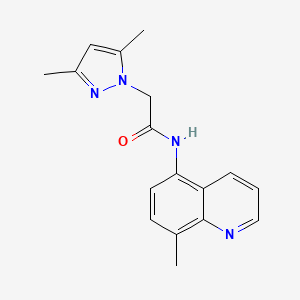
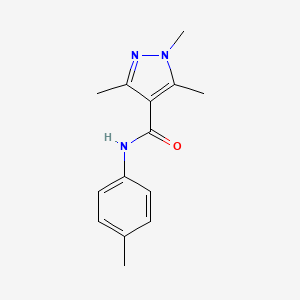

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

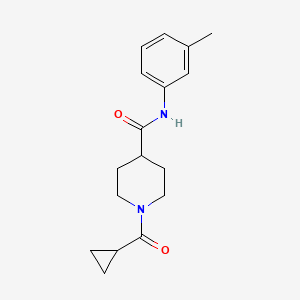
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)
